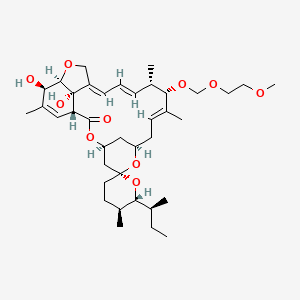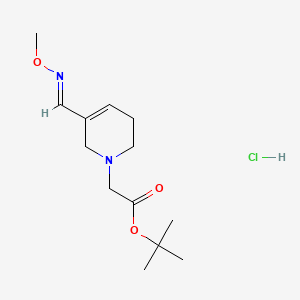
1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate is a synthetic organic compound. It belongs to the class of pyridine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structural features, including a pyridine ring and a methoxyimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Methoxyimino Group: The methoxyimino group can be introduced via the reaction of a suitable precursor with methoxyamine hydrochloride under basic conditions.
Esterification: The final step involves the esterification of the pyridine derivative with 1,1-dimethylethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-Pressure Reactors: To increase reaction rates and yields.
Continuous Flow Reactors: For efficient large-scale production.
Automated Control Systems: To ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Pyridine N-oxides.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or a precursor for drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Chemical Reactivity: The presence of functional groups, such as the methoxyimino group, influences its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylethyl 3,6-dihydro-5-((hydroxyimino)methyl)-1(2H)-pyridineacetate: Similar structure but with a hydroxyimino group.
1,1-Dimethylethyl 3,6-dihydro-5-((ethoxyimino)methyl)-1(2H)-pyridineacetate: Similar structure but with an ethoxyimino group.
Uniqueness
1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyimino group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
CAS No. |
139886-15-0 |
|---|---|
Molecular Formula |
C13H23ClN2O3 |
Molecular Weight |
290.78 g/mol |
IUPAC Name |
tert-butyl 2-[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl]acetate;hydrochloride |
InChI |
InChI=1S/C13H22N2O3.ClH/c1-13(2,3)18-12(16)10-15-7-5-6-11(9-15)8-14-17-4;/h6,8H,5,7,9-10H2,1-4H3;1H/b14-8+; |
InChI Key |
YGKDPXXNMXEPGF-XHIXCECLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CCC=C(C1)/C=N/OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC=C(C1)C=NOC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


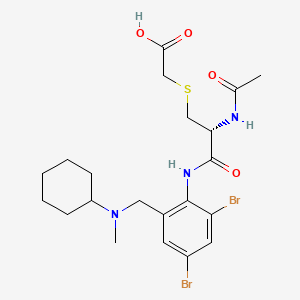
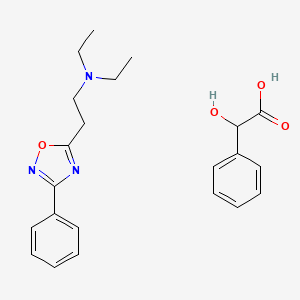
![[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate](/img/structure/B15190439.png)
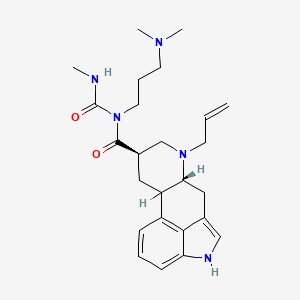
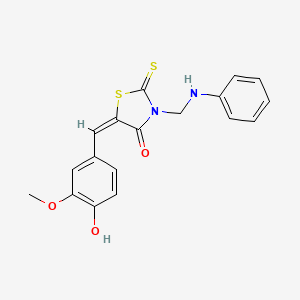
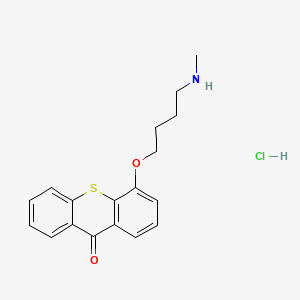
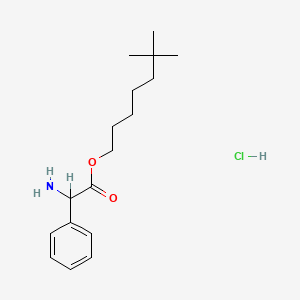
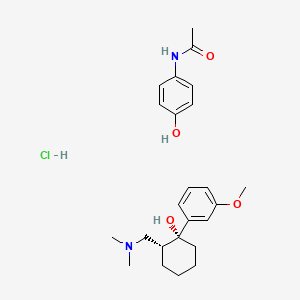


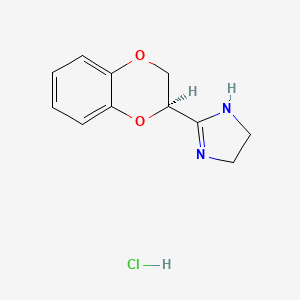
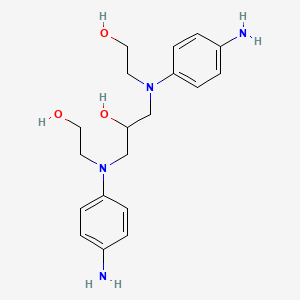
![N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride](/img/structure/B15190499.png)
